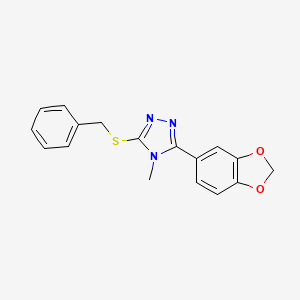![molecular formula C18H22N2O4S B4088519 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide](/img/structure/B4088519.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used in scientific research. It was first synthesized in 1991 by scientists at Sankyo Co., Ltd. in Japan. Since then, NS-398 has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide works by blocking the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. This mechanism of action makes N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide a potential therapeutic agent for the treatment of various inflammatory diseases, such as arthritis, cancer, and Alzheimer's disease.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has been shown to have a variety of biochemical and physiological effects in laboratory experiments. It can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of inflammatory cytokines. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease, as well as anti-angiogenic effects in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide in laboratory experiments are its selectivity for COX-2, its potency as an inhibitor, and its ability to reduce inflammation and pain. However, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has some limitations, such as its potential toxicity and its lack of selectivity for other targets besides COX-2.
Direcciones Futuras
There are many potential future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide. One area of interest is the development of new COX-2 inhibitors that are more selective and less toxic than N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide. Another area of interest is the investigation of the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide on other targets besides COX-2, such as the immune system or the cardiovascular system. Additionally, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide could be used in combination with other drugs to enhance its therapeutic effects.
Aplicaciones Científicas De Investigación
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide is widely used in scientific research as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-phenoxybutanamide has been shown to be a potent and selective inhibitor of COX-2, with little or no effect on COX-1, which is involved in the production of prostaglandins that protect the stomach lining and maintain renal function.
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-2-17(24-15-6-4-3-5-7-15)18(21)20-13-12-14-8-10-16(11-9-14)25(19,22)23/h3-11,17H,2,12-13H2,1H3,(H,20,21)(H2,19,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZFVQPJZYCYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(2-fluorophenyl)-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4088439.png)
![1-(4-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4088440.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4088454.png)

![8-bromo-6-fluoro-4-(3-pyridinyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4088464.png)
![N-(2-fluorophenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4088476.png)
![2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4088483.png)
![ethyl [4-(5-acetyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxy-6-iodophenoxy]acetate](/img/structure/B4088488.png)
![1-(4-hydroxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4088494.png)
![ethyl ({5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}amino)(oxo)acetate](/img/structure/B4088502.png)
![7-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4088503.png)
![3,4,5-triethoxy-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B4088506.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B4088522.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4088528.png)